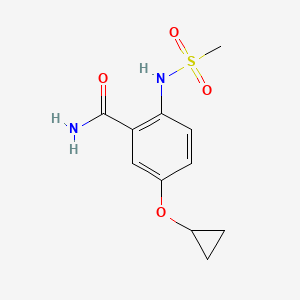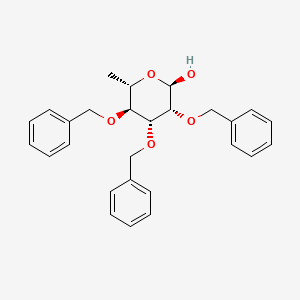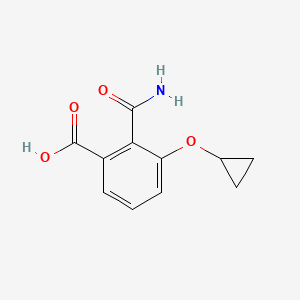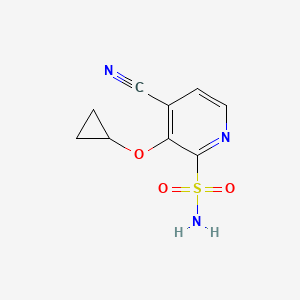![molecular formula C20H23BrN2O3 B14810578 3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B14810578.png)
3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a bromine atom, a sec-butylphenoxy group, and a methyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the hydrazide through the reaction with hydrazine hydrate. The sec-butylphenoxyacetyl group is then introduced via an acylation reaction using the appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Acylation and Alkylation Reactions: The hydrazide group can participate in acylation and alkylation reactions to form new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(2-phenoxy)acetyl]-4-methylbenzohydrazide: Lacks the sec-butyl group, which may affect its chemical and biological properties.
4-methyl-N’-[(2-sec-butylphenoxy)acetyl]benzohydrazide: Lacks the bromine atom, which may influence its reactivity and applications.
3-chloro-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide:
Uniqueness
The presence of the bromine atom, sec-butylphenoxy group, and methyl group in 3-bromo-N’-[(2-sec-butylphenoxy)acetyl]-4-methylbenzohydrazide gives it unique chemical properties that can be exploited in various research and industrial applications. Its specific structure may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H23BrN2O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-bromo-N'-[2-(2-butan-2-ylphenoxy)acetyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C20H23BrN2O3/c1-4-13(2)16-7-5-6-8-18(16)26-12-19(24)22-23-20(25)15-10-9-14(3)17(21)11-15/h5-11,13H,4,12H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
SHSYQUAAKIETOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate](/img/structure/B14810500.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B14810504.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14810512.png)




![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14810558.png)



![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B14810581.png)
![N'~1~,N'~6~-bis[(2,5-dimethylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14810587.png)
